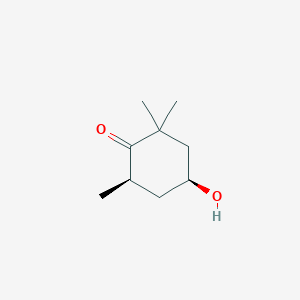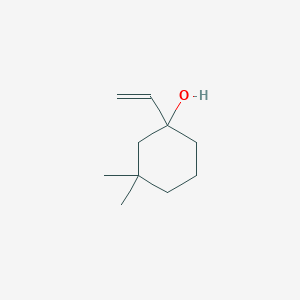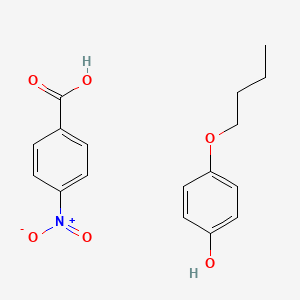
4-Butoxyphenol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxyphenol and 4-nitrobenzoic acid are organic compounds with distinct chemical structures and properties. 4-Butoxyphenol is a phenolic compound with a butoxy group attached to the benzene ring, while 4-nitrobenzoic acid is a nitro-substituted benzoic acid. Both compounds have significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Butoxyphenol can be synthesized through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.
4-Nitrobenzoic acid is commonly prepared by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. Alternatively, it can be synthesized by the oxidation of 4-nitrotoluene using oxidizing agents like potassium permanganate or chromic acid .
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid often involves the oxidation of 4-nitrotoluene due to its cost-effectiveness and scalability. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
4-Nitrobenzoic acid undergoes reactions such as:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: It reacts with alcohols to form esters, such as ethyl 4-nitrobenzoate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Esterification: Sulfuric acid, ethanol.
Major Products Formed
4-Butoxyphenol: Quinones, substituted phenols.
4-Nitrobenzoic acid: 4-Aminobenzoic acid, esters like ethyl 4-nitrobenzoate.
Aplicaciones Científicas De Investigación
4-Butoxyphenol and 4-nitrobenzoic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Industry: Employed in the production of dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzoic acid involves its conversion to 4-aminobenzoic acid, which is a key intermediate in the biosynthesis of folic acid. Folic acid is crucial for the synthesis of nucleotides and the replication of DNA. The nitro group in 4-nitrobenzoic acid undergoes reduction to form the amino group, which then participates in various biochemical pathways .
Comparación Con Compuestos Similares
4-Butoxyphenol and 4-nitrobenzoic acid can be compared with similar compounds such as:
Benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxyl group, limiting its applications in esterification reactions.
4-Aminobenzoic acid: The reduced form of 4-nitrobenzoic acid, used in the synthesis of folic acid and local anesthetics
The uniqueness of 4-nitrobenzoic acid lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various industrial processes .
Propiedades
Número CAS |
56752-45-5 |
|---|---|
Fórmula molecular |
C17H19NO6 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
4-butoxyphenol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H14O2.C7H5NO4/c1-2-3-8-12-10-6-4-9(11)5-7-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h4-7,11H,2-3,8H2,1H3;1-4H,(H,9,10) |
Clave InChI |
JOSDCZQLSOERFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


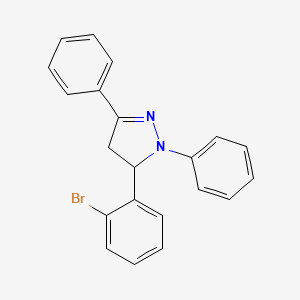
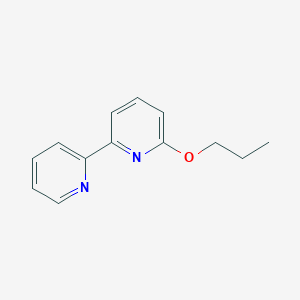
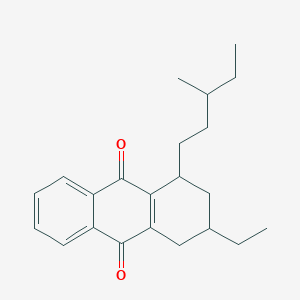
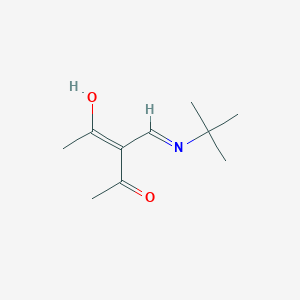


![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
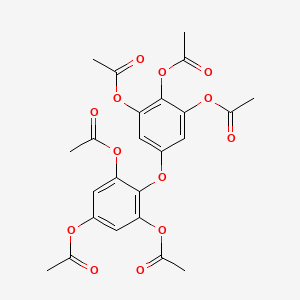
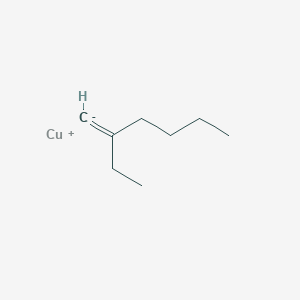
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

